molecular formula C14H15ClO2 B13724783 4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran

4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran

Cat. No.: B13724783
M. Wt: 250.72 g/mol
InChI Key: MWOWDDKKFQEBIP-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran is an organic compound that features a tetrahydropyran ring substituted with a 2-chloro-4-ethynylphenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran typically involves the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Substitution Reaction: The chloro group is introduced via a nucleophilic substitution reaction, where a suitable chloro precursor reacts with the ethynyl group.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction, often involving an intramolecular etherification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. This includes the use of continuous flow reactors for the Sonogashira coupling and substitution reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiols are often employed in substitution reactions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dechlorinated derivatives or hydrogenated compounds.

    Substitution: A variety of substituted phenoxymethyl-tetrahydropyran derivatives can be formed.

Scientific Research Applications

4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group may form hydrogen bonds or engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-ethynyl-4-methoxybenzene
  • 2-Chloro-4-ethynyl-1-methylbenzene
  • 1-Ethynyl-4-methoxybenzene

Uniqueness

4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran is unique due to the presence of both the tetrahydropyran ring and the ethynylphenoxymethyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H15ClO2

Molecular Weight

250.72 g/mol

IUPAC Name

4-[(2-chloro-4-ethynylphenoxy)methyl]oxane

InChI

InChI=1S/C14H15ClO2/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12/h1,3-4,9,12H,5-8,10H2

InChI Key

MWOWDDKKFQEBIP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)OCC2CCOCC2)Cl

Origin of Product

United States

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